molecular formula C19H14F3N3O2S B2371480 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 602290-22-2

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2371480
CAS RN: 602290-22-2
M. Wt: 405.4
InChI Key: KMPGZEWNMDVPEB-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Approach

A study characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, which shares a structural similarity to the compound of interest. This characterization was achieved through vibrational signatures via Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The study provided insights into the molecule's geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, revealing the stereo-electronic interactions contributing to stability. Furthermore, the pharmacokinetic properties were investigated, highlighting the molecule's inhibition activity against viruses through in-silico docking (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).

Antiviral Activity of Pyrimidine Derivatives

Another study on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which include structural motifs similar to the compound , reported their antiviral activity. These derivatives showed inhibitory effects on herpes viruses and retroviruses, highlighting the significance of the oxygen and sulfur atoms' positions in influencing antiviral activity. The study underscores the therapeutic potential of pyrimidine derivatives against a range of DNA and RNA viruses (A. Holý et al., 2002).

Synthesis and Biological Screening of Derivatives

Research on the synthesis of a new series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide highlights the process of condensation to produce compounds with potential antibacterial, antifungal, and anti-tuberculosis activity. This demonstrates the compound's structural framework can be modified to enhance its biological activity, opening avenues for designing drugs with specific antimicrobial properties (B. MahyavanshiJyotindra et al., 2011).

Cytotoxic Activity of Pyrimidine Derivatives

A study focused on the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives explored their effects on human umbilical vein endothelial cells (HUVEC) and various cancer cell lines. The findings suggest that modifications at the 5-position of the pyrimidine ring significantly influence cytotoxicity, offering insights into the design of anticancer drugs based on pyrimidine scaffolds (Marcin Stolarczyk et al., 2018).

properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-4-8-14(9-13)23-17(27)11-28-18-24-15(10-16(26)25-18)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGZEWNMDVPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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